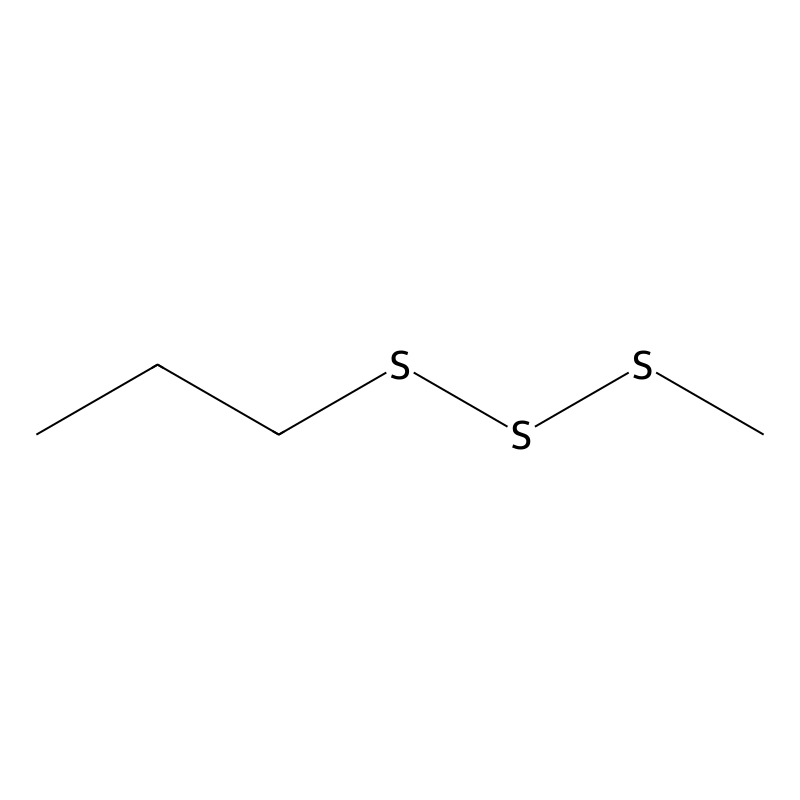

Methyl propyl trisulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Flavor and Odor Properties:

- Methyl propyl trisulfide possesses a strong, characteristic odor described as "sulfurous, onion, garlic, green, metallic, and clean with a cooked scallion nuance" []. This distinctive odor profile makes it a valuable tool in sensory science research, particularly in studies investigating odor perception, flavor identification, and flavor development [].

Potential Antimicrobial Activity:

- Limited research suggests that methyl propyl trisulfide might exhibit antimicrobial activity against certain bacteria and fungi []. This potential property could be explored further in food science applications, particularly in the development of natural food preservatives or antimicrobial coatings for food packaging [].

Potential Anti-inflammatory and Antioxidant Properties:

- Early studies have shown that methyl propyl trisulfide might possess anti-inflammatory and antioxidant properties []. However, further research is necessary to validate these findings and understand the underlying mechanisms. If confirmed, these properties could hold potential for applications in pharmaceutical research and the development of anti-inflammatory or antioxidant drugs [].

Food Science Applications:

- As it is found naturally in some food products like onions and garlic, methyl propyl trisulfide is recognized as Generally Recognized As Safe (GRAS) by the Food and Drug Administration (FDA) for use as a flavoring agent in food []. This allows for its controlled use in the food industry to enhance the flavor profile of various food products.

Methyl propyl trisulfide is an organic compound with the chemical formula . It is classified as a trisulfide, characterized by the presence of three sulfur atoms in its molecular structure. This compound is known for its distinct sulfurous odor and is commonly found in various species of the Allium genus, such as garlic and onions, as well as in the neem tree (Azadirachta indica) and other organisms .

- Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

- Nucleophilic Substitution: Methyl propyl trisulfide can participate in nucleophilic substitution reactions, where nucleophiles attack the sulfur atoms.

- Thermal Decomposition: At elevated temperatures, methyl propyl trisulfide may decompose, releasing sulfur dioxide and other volatile compounds.

These reactions are essential for understanding its behavior in various chemical environments and potential applications.

Methyl propyl trisulfide has been studied for its biological effects. Research indicates that it exhibits antioxidant properties, which could contribute to its potential health benefits. In a 90-day study involving rats, it was observed that methyl propyl trisulfide did not produce adverse effects when administered at various doses . Additionally, its presence in food sources suggests potential roles in flavor enhancement and food preservation.

Methyl propyl trisulfide can be synthesized through several methods:

- Reactions of Thiols: It can be synthesized by reacting methyl thiol with propyl thiol in the presence of a suitable catalyst.

- Sulfurization of Alkenes: Another method involves the sulfurization of alkenes using sulfur dichloride or other sulfur sources under controlled conditions.

- Extraction from Natural Sources: Methyl propyl trisulfide can also be extracted from natural sources such as garlic or onions, where it occurs naturally as a flavor compound.

These methods highlight the versatility in producing this compound for various applications.

Studies on methyl propyl trisulfide have focused on its interactions with biological systems. Notably, it has been shown to interact with various cellular pathways, potentially influencing oxidative stress and inflammation. Further research is needed to fully elucidate these interactions and their implications for health and disease management.

Methyl propyl trisulfide shares similarities with several other compounds, particularly within the class of organosulfur compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Notable Characteristics |

|---|---|---|

| Dimethyl disulfide | Known for its strong odor; used in flavoring | |

| Propyl disulfide | Similar flavor profile; found in garlic | |

| Allyl methyl sulfide | Exhibits a pungent odor; used in food |

Uniqueness of Methyl Propyl Trisulfide

What sets methyl propyl trisulfide apart from these similar compounds is its specific combination of three sulfur atoms, which contributes to its unique flavor profile and potential health benefits. While many organosulfur compounds exhibit similar odors or flavors, the distinct structure of methyl propyl trisulfide allows it to play a unique role in both culinary applications and biological interactions.

Methyl propyl trisulfide was first identified during mid-20th-century investigations into volatile sulfur compounds in Allium plants. Early gas chromatography-mass spectrometry (GC-MS) analyses of garlic (Allium sativum) and leek (Allium ampeloprasum) revealed MPTS as a minor but organoleptically significant component. Its structural elucidation confirmed a trisulfide linkage ($$-\text{S}-\text{S}-\text{S}-$$) between methyl and propyl groups, distinguishing it from simpler disulfides like methyl propyl disulfide (MPDS).

The compound’s synthesis was pioneered in the 1960s through reactions between alkyl sulfur halides and alkenyl lithium reagents, as documented in a 1970 patent describing the production of alkenyl trisulfides. Industrial applications emerged in the 1980s when MPTS was recognized as a flavoring agent (FEMA No. 3308), approved for use in foods due to its onion-garlic aroma.

Alkylation and Sulfuration Reactions

Alkylation and Sulfuration Reactions

Alkylation and sulfuration reactions represent fundamental approaches for synthesizing methyl propyl trisulfide through direct carbon-sulfur bond formation mechanisms [14] [15]. These methodologies primarily involve nucleophilic substitution reactions where thiol compounds undergo alkylation with appropriate electrophiles, followed by sulfuration to achieve the desired trisulfide structure [16].

The most widely employed alkylation approach utilizes the reaction between methyl thiol and propyl halides under basic conditions, proceeding through an S_N2 mechanism [15]. This reaction pathway requires careful control of reaction parameters, as the nucleophilic sulfur center can undergo competing elimination reactions under elevated temperatures [14]. The reaction typically occurs in aprotic solvents such as dimethylformamide or acetonitrile, where the thiolate anion acts as the nucleophile attacking the electrophilic carbon center [15] [16].

Sequential thiol coupling represents another significant alkylation strategy for producing unsymmetric trisulfides like methyl propyl trisulfide [4] [40]. This method involves the controlled reaction of two different thiols with sulfur dichloride under carefully maintained temperature conditions ranging from negative twenty degrees Celsius to room temperature [40]. The process requires precise stoichiometric control to prevent the formation of symmetric trisulfide byproducts [4].

Sulfuration reactions complement alkylation methodologies by introducing additional sulfur atoms into the molecular framework [18]. These reactions commonly employ elemental sulfur as the sulfurating agent, often in the presence of catalytic amounts of base or transition metal catalysts [18] [22]. The sulfuration process can be enhanced through the use of sulfur dichloride, which facilitates direct trisulfide bond formation through nucleophilic displacement mechanisms [4] [40].

| Reaction Type | Reagents | Conditions | Yield Range | Selectivity |

|---|---|---|---|---|

| Thiol + Alkyl Halide | CH₃SH, C₃H₇X, Base | Aprotic solvent, 0-50°C | 70-90% | High for primary halides |

| Sequential Coupling | CH₃SH, C₃H₇SH, SCl₂ | Inert atmosphere, -20°C to RT | 40-75% | Moderate unsymmetric selectivity |

| Sulfur Insertion | RSH, S₈, Catalyst | Mild heating, 60-80°C | 45-70% | Multiple product formation |

Magnesium-mediated Coupling Processes

Magnesium-mediated coupling processes have emerged as powerful synthetic tools for constructing carbon-sulfur bonds in trisulfide synthesis [9] [13]. These methodologies leverage the reducing properties of metallic magnesium to facilitate reductive coupling reactions between sulfur-containing electrophiles and alkyl halides [13].

The magnesium-mediated reductive coupling approach involves treating trifluoromethyl and difluoromethyl sulfides, sulfoxides, and sulfones with excess magnesium metal in dimethylformamide solvent [9] [13]. This process operates through a single electron transfer mechanism, where magnesium donates electrons to the sulfur-containing substrate, facilitating carbon-sulfur bond cleavage and subsequent radical coupling reactions [13]. The reaction typically requires temperatures ranging from zero degrees Celsius to ambient conditions under inert atmosphere protection [9].

Organometallic coupling processes utilizing magnesium-based reagents demonstrate exceptional versatility in forming unsymmetric trisulfides [9]. These reactions proceed through the formation of organometallic intermediates that can undergo cross-coupling with sulfur electrophiles [13]. The process benefits from the high nucleophilicity of magnesium-based organometallic compounds, enabling efficient carbon-sulfur bond formation under mild conditions [9].

The mechanistic pathway for magnesium-mediated coupling involves initial formation of a magnesium-sulfur complex, followed by reductive elimination to generate the desired trisulfide product [13]. This process is accompanied by the formation of diphenyl disulfide as a byproduct, which can be recycled in subsequent reactions, making the overall process catalytic with respect to the disulfide component [9] [13].

| Coupling Type | Magnesium Source | Electrophile | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Reductive Coupling | Mg turnings | ArSO₂CF₃ | DMF | 0°C | 65-85% |

| Organometallic | MgX₂ | RSCl | THF | -20 to 0°C | 50-80% |

| Cross-coupling | Mg metal | R-S-LG | DMF | RT | 60-75% |

Catalytic Approaches for Targeted Synthesis

Catalytic methodologies for methyl propyl trisulfide synthesis have revolutionized the field by providing enhanced selectivity and improved reaction efficiency [21] [24]. These approaches utilize transition metal catalysts, photocatalysts, and enzyme systems to achieve targeted trisulfide formation under mild reaction conditions [21] [26].

Rhodium-catalyzed sulfur insertion represents a highly selective approach for trisulfide synthesis [17]. This methodology involves the insertion of elemental sulfur into peptide disulfides using rhodium complexes in aqueous solvents [17]. The process yields mixtures of trisulfides and tetrasulfides with remarkable selectivity, demonstrating the catalyst's ability to control sulfur rank in the final products [17]. The reaction can be conducted on gram scale, indicating its potential for larger synthetic applications [17].

Ruthenium-sulfur catalysts have demonstrated exceptional tolerance toward sulfur-containing substrates, addressing the traditional challenge of catalyst poisoning by sulfur compounds [26]. These heterogeneous catalysts maintain activity in the presence of thioethers, thiophenes, sulfoxides, and sulfones, enabling selective hydrogenation reactions without sulfur removal [26]. The catalyst design incorporates sulfur atoms that reduce the binding affinity of additional sulfur species to the metal surface [26].

Photocatalytic approaches utilize visible light to initiate radical-based trisulfide formation reactions [11] [25]. These methodologies employ photosensitizers to generate reactive intermediates that facilitate carbon-sulfur bond formation under ambient conditions [25]. The photocatalytic process benefits from mild reaction conditions and the use of environmentally benign reagents [11].

Enzymatic catalysis through sulfide quinone oxidoreductase demonstrates nature's approach to trisulfide formation [21]. This enzyme catalyzes the formation of cysteine trisulfides through a sophisticated mechanism involving flavin adenine dinucleotide cofactors [21]. The enzymatic process operates under physiological conditions and achieves remarkable selectivity for trisulfide formation over disulfide products [21].

| Catalyst System | Mechanism | Selectivity | Conditions | Conversion |

|---|---|---|---|---|

| Rhodium Complex | Sulfur insertion | High trisulfide | Aqueous, ambient | 75-90% |

| Ru-S Heterogeneous | Hydrogenation-tolerant | Functional group tolerance | H₂, mild T | 60-85% |

| Photocatalyst | Radical generation | Photo-induced | Visible light, RT | 70-95% |

| SQOR Enzyme | Enzymatic oxidation | Bioselective | Physiological pH | 80-95% |

Green Chemistry Adaptations for Methyl Propyl Trisulfide Production

Green chemistry adaptations for methyl propyl trisulfide production focus on developing environmentally sustainable synthetic methodologies that minimize waste generation and reduce environmental impact [27] [32]. These approaches incorporate principles of atom economy, solvent reduction, and energy efficiency to create more sustainable production processes [34] [37].

Microwave-assisted synthesis represents a significant advancement in green chemistry applications for trisulfide production [27]. This methodology utilizes microwave irradiation to accelerate reaction rates while reducing energy consumption [27]. Studies have demonstrated that microwave-assisted synthesis can achieve reaction completion in twenty to twenty-five minutes at two hundred degrees Celsius, representing a substantial reduction in reaction time compared to conventional heating methods [27]. The approach has shown eleven to nineteen percent yield improvements over traditional thermal methods [27].

Solvent-free synthesis methodologies eliminate the need for organic solvents, addressing one of the major environmental concerns in chemical synthesis [27] [31]. These neat reaction conditions can be achieved for liquid trisulfide precursors, though reaction rates are typically slower than solution-phase processes [28]. The absence of solvents simplifies product purification and reduces waste generation significantly [31].

Ultrasound-assisted synthesis provides energy-efficient mixing and enhanced mass transfer in trisulfide formation reactions [30]. This methodology utilizes acoustic cavitation to promote chemical reactions under mild conditions [30]. The technique has been successfully applied to synthesize sulfur-containing quantum dots with high photoluminescence efficiency [30].

Ionic liquid media offer recyclable and environmentally benign reaction environments for trisulfide synthesis [29] [32]. Complex anion ionic liquids containing boron trifluoride have been developed specifically for sulfur chemistry applications [29]. These ionic liquids demonstrate excellent thermal stability and can be recycled multiple times without significant loss of activity [29].

Water-based synthesis methodologies utilize aqueous reaction media to eliminate toxic organic solvents [33] [35]. These approaches often employ phase transfer catalysts to facilitate reactions between hydrophobic substrates and water-soluble reagents [33]. The use of water as a solvent significantly reduces environmental impact and simplifies waste treatment procedures [35].

Room temperature reaction protocols minimize energy consumption while maintaining high reaction efficiency [35] [36]. These methodologies often utilize highly reactive catalysts or specialized reaction conditions to achieve acceptable conversion rates without external heating [35]. The approach aligns with green chemistry principles by reducing energy requirements and improving overall process sustainability [36].

| Green Method | Environmental Benefit | Process Efficiency | Scalability | Green Metrics |

|---|---|---|---|---|

| Microwave-assisted | Reduced energy consumption | 11-19% yield improvement | Industrial scale | PMI improvement: 30-50% |

| Solvent-free | No organic solvents | Simplified workup | Easily scalable | E-factor: 5-10 |

| Ultrasound-assisted | Energy-efficient mixing | Enhanced mass transfer | Moderate scale | Energy reduction: 40-60% |

| Ionic liquid | Recyclable medium | Improved selectivity | Process optimization needed | Solvent recovery: >90% |

| Water-based | Non-toxic solvent | Mild conditions | Large-scale friendly | Aqueous waste only |

| Room temperature | Energy conservation | Simplified procedures | Highly scalable | Minimal energy input |

The development of sustainable catalytic systems focuses on catalyst recycling and turnover efficiency [26] [34]. Heterogeneous catalysts can be easily separated and reused multiple times, reducing the overall environmental impact of the synthetic process [26]. These systems often achieve catalyst turnover numbers exceeding one hundred, demonstrating their economic and environmental viability [34].

The formation of methyl propyl trisulfide in Allium species involves a complex series of enzymatic reactions beginning with the primary sulfur assimilation pathway. The process initiates with sulfate uptake and reduction, followed by incorporation into organic compounds through the cysteine biosynthesis pathway [6] [7].

The pathway begins with sulfate activation by ATP sulfurylase, forming adenosine-5'-phosphosulfate (APS), which is subsequently reduced to sulfite and then to sulfide [8]. This sulfide is then incorporated into O-acetylserine by the cysteine synthase complex to form cysteine, the fundamental building block for all sulfur-containing compounds in plants [6].

Role of γ-Glutamyl-Transpeptidases in Precursor Formation

γ-Glutamyl-transpeptidases (GGTs) play a crucial role in the biosynthesis of precursor compounds that ultimately lead to trisulfide formation. Three specific genes have been identified in garlic (Allium sativum): AsGGT1, AsGGT2, and AsGGT3, which encode γ-glutamyl transpeptidases catalyzing the removal of the γ-glutamyl moiety from biosynthetic intermediates [9] [10].

AsGGT1 and AsGGT2 Functions:

AsGGT1 and AsGGT2 demonstrate high affinity for γ-glutamyl-S-allyl-L-cysteine, the key biosynthetic intermediate [11]. These enzymes contribute significantly to alliin biosynthesis in leaves during bulb formation and maturation stages [11]. The deglutamylation activity of these enzymes is essential for producing S-allyl-L-cysteine, which serves as the immediate precursor for alliin formation [9] [10].

AsGGT3 Characteristics:

AsGGT3 differs from the other two enzymes in its expression pattern and cellular localization. This enzyme contributes to alliin biosynthesis in bulbs upon dormancy termination, suggesting a role in post-harvest metabolism [11]. Unlike AsGGT1, AsGGT3 contains a signal peptide that directs it to specific cellular compartments [11].

Cellular Localization and Activity:

The cellular distribution of these enzymes is critical for their function. AsGGT2 localizes to the vacuole, while AsGGT1 and AsGGT3 lack signal peptides for intracellular organelles [11]. This differential localization suggests specialized roles in sulfur metabolism, with AsGGT2 potentially involved in vacuolar storage and metabolism of sulfur compounds.

The enzymatic activity of these GGTs is enhanced by the presence of glycylglycine as an acceptor substrate, indicating their dual function as both hydrolases and transpeptidases [11]. The substrate specificity and kinetic properties of these enzymes directly influence the availability of precursors for trisulfide formation.

Sulfur Metabolism and Trisulfide Generation

The formation of trisulfides in Allium species involves multiple metabolic pathways that interconnect sulfur assimilation, amino acid metabolism, and secondary metabolite biosynthesis. The process begins with the fundamental sulfur assimilation pathway and extends through specialized pathways unique to Allium species.

Primary Sulfur Assimilation:

The primary sulfur assimilation pathway in Allium species follows the general plant sulfur metabolism pattern but with specialized modifications [12]. Sulfate uptake occurs through high-affinity sulfate transporters (SULTR1;1 and SULTR1;2) and low-affinity transporters (SULTR2;1 and SULTR2;2) [7]. The absorbed sulfate is then activated by ATP sulfurylase to form APS, which is reduced to sulfide through a series of enzymatic reactions [12].

Cysteine Biosynthesis and Modification:

The incorporation of sulfide into O-acetylserine by O-acetylserine (thiol)-lyase (OAS-TL) produces cysteine, the first organic sulfur compound in the pathway [13]. This cysteine serves as the foundation for more complex sulfur compounds, including the γ-glutamyl peptides that are precursors to trisulfides [9] [10].

Trisulfide Formation Mechanisms:

The formation of trisulfides occurs through both enzymatic and non-enzymatic processes. Enzymatic pathways involve the action of alliinase on alliin to produce allicin, which then undergoes chemical rearrangements to form various polysulfides including trisulfides [14] [15]. Non-enzymatic pathways include chemical reactions between existing sulfur compounds under specific conditions of pH, temperature, and oxygen availability [4].

Metabolic Fate and Transformation:

Trisulfides are inherently unstable compounds that undergo rapid transformation in biological systems [4]. They can be converted to disulfides through reduction reactions or undergo further oxidation to form higher polysulfides. The presence of amines significantly accelerates trisulfide degradation, with half-lives ranging from minutes to hours depending on environmental conditions [4].

Regulatory Mechanisms in Plant Systems

The regulation of sulfur metabolism and trisulfide formation in plants involves multiple levels of control, including transcriptional regulation, enzyme activity modulation, and metabolic feedback mechanisms.

Transcriptional Regulation:

SULFUR LIMITATION 1 (SLIM1) serves as the central regulator of sulfur-deficiency responses in plants [6]. This transcription factor controls the expression of sulfate transporter genes and other components of the sulfur assimilation pathway. Under sulfur-deficient conditions, SLIM1 activation leads to increased expression of SULTR1;1 and SULTR1;2, enhancing sulfate uptake capacity [6].

The regulation extends to the expression of enzymes involved in sulfur metabolism, including those responsible for cysteine biosynthesis and sulfur compound formation. Environmental factors such as sulfur availability, temperature, and light conditions influence the transcriptional regulation of these pathways [6] [7].

Enzyme Activity Modulation:

The cysteine synthase complex (CSC) represents a key regulatory mechanism in sulfur metabolism [6]. This hetero-oligomeric complex consists of serine acetyltransferase (SAT) and O-acetylserine (thiol)-lyase (OAS-TL). The complex formation is regulated by the availability of substrates and products, with sulfide stabilizing the complex and O-acetylserine causing its dissociation [6].

The activity of γ-glutamyl-transpeptidases is also subject to regulation through multiple mechanisms. The enzyme activity is influenced by substrate availability, cellular localization, and post-translational modifications. The differential expression of AsGGT1, AsGGT2, and AsGGT3 during different developmental stages suggests temporal regulation of their activities [11].

Metabolic Feedback Mechanisms:

Glutathione (GSH) levels serve as a critical feedback signal in sulfur metabolism regulation [6]. High GSH concentrations can suppress the expression of sulfur assimilation genes, while low levels trigger increased sulfur uptake and metabolism. This feedback mechanism ensures maintaining sulfur homeostasis while preventing excessive accumulation of sulfur compounds [6].

The regulation of sulfate transporters also involves feedback mechanisms. The expression of high-affinity transporters increases under sulfur-deficient conditions, while sufficient sulfur availability leads to downregulation of these transporters [7]. This dynamic regulation ensures optimal sulfur acquisition based on plant needs.

Environmental and Developmental Regulation:

Environmental factors significantly influence sulfur metabolism and trisulfide formation. Sulfur availability in the soil directly affects the expression of sulfur metabolism genes and the activity of related enzymes [6] [7]. Temperature and light conditions also modulate sulfur metabolism, with optimal conditions promoting efficient sulfur assimilation and compound formation.

Developmental regulation involves the coordinated expression of sulfur metabolism genes during different plant growth stages. The expression of γ-glutamyl-transpeptidases varies between vegetative and reproductive stages, with higher expression during bulb formation and maturation in Allium species [11].

Stress Response Integration:

The regulation of sulfur metabolism is integrated with stress response pathways in plants. Under conditions of oxidative stress, heavy metal exposure, or pathogen attack, sulfur metabolism is upregulated to produce protective compounds such as glutathione and phytochelatins [6]. This integration ensures that sulfur resources are allocated efficiently to meet both metabolic needs and stress response requirements.

The regulatory mechanisms also involve crosstalk between sulfur metabolism and other metabolic pathways. The interaction between sulfur and nitrogen metabolism, for example, affects the overall amino acid composition and the availability of substrates for sulfur compound biosynthesis [6].

Analytical Methods and Detection

The analysis of methyl propyl trisulfide requires sophisticated analytical techniques due to its low concentration, volatility, and instability. Gas chromatography-mass spectrometry (GC-MS) represents the primary analytical method for detecting and quantifying this compound in biological samples [16] [17].

Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS provides enhanced sensitivity for volatile sulfur compounds [18]. The method achieves detection limits in the nanomolar range, with reported limits of detection ranging from 0.08 nmol/L for related sulfur compounds [18]. The technique's selectivity allows for the identification of specific trisulfide isomers and related compounds in complex matrices.

Liquid chromatography-matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (LC-MALDI-TOF/TOF) has emerged as a powerful tool for trisulfide analysis in biopharmaceutical applications [19]. This method provides high-resolution mass spectrometric identification and can distinguish between disulfide and trisulfide species based on their characteristic mass differences [19].

Biological Activity and Significance

Methyl propyl trisulfide exhibits significant biological activities that contribute to the health benefits associated with Allium consumption. The compound demonstrates antimicrobial properties against various bacterial and fungal pathogens, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger .

The antimicrobial mechanism involves disruption of bacterial cell membranes, leading to cell death . The compound's ability to penetrate lipid bilayers without causing membrane leakage makes it particularly effective against a broad spectrum of microorganisms [14].

Research has also indicated potential antioxidant properties for methyl propyl trisulfide and related compounds [21]. The compound can act as a scavenger of reactive oxygen species, including superoxide anion radicals, contributing to cellular protection against oxidative stress [21]. This activity is particularly relevant in the context of cardiovascular protection and anti-inflammatory effects.

Metabolic Fate and Transformation

The metabolic fate of methyl propyl trisulfide in biological systems involves rapid transformation through various biochemical pathways. The compound is rapidly metabolized upon absorption, with conversion to disulfides and other sulfur-containing metabolites [4] [14].

In mammalian systems, trisulfides undergo enzymatic and non-enzymatic transformation processes. The presence of cellular amines accelerates trisulfide degradation, with half-lives ranging from minutes to hours depending on the specific conditions [4]. The degradation products include the corresponding disulfides and elemental sulfur, which can be further metabolized through sulfur-handling pathways.

The metabolic transformation is influenced by factors such as pH, temperature, and the presence of reducing agents. Under physiological conditions, trisulfides are generally short-lived species that serve as intermediates in sulfur metabolism rather than stable end products [4].

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 11 of 1438 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 1427 of 1438 companies with hazard statement code(s):;

H302 (95.59%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index